2-Ethylnicotinamide

Descripción general

Descripción

6-Methylnicotinamide belongs to the class of organic compounds known as nicotinamides. These are heterocyclic aromatic compounds containing a pyridine ring substituted at position 3 by a carboxamide group. 6-Methylnicotinamide is soluble (in water) and a very weakly acidic compound (based on its pKa). 6-Methylnicotinamide has been primarily detected in urine.

6-Methylnicotinamide is a pyridinecarboxamide. It derives from a nicotinamide.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Neuroprotective Effects

Research indicates that 2-ENA may exhibit neuroprotective properties. It has been shown to enhance the survival of neuronal cells under stress conditions, such as oxidative stress and inflammation. The compound appears to modulate signaling pathways associated with cell survival and apoptosis, providing a potential therapeutic avenue for neurodegenerative diseases .

1.2 Anti-Inflammatory Properties

2-ENA has demonstrated significant anti-inflammatory effects in various studies. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of disease. This property suggests its potential use in treating inflammatory conditions, such as arthritis or inflammatory bowel disease .

1.3 Anticancer Activity

Recent studies have explored the anticancer properties of 2-ENA. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways. This makes 2-ENA a candidate for further investigation as a chemotherapeutic agent .

Dermatological Applications

2.1 Skin Health and Anti-Aging

2-Ethylnicotinamide has been incorporated into various cosmetic formulations due to its beneficial effects on skin health. Clinical trials indicate that it can improve skin barrier function, enhance hydration, and reduce signs of aging such as fine lines and hyperpigmentation . Its role in promoting keratinocyte differentiation and reducing transepidermal water loss has made it a popular ingredient in anti-aging products.

2.2 Treatment of Acne Vulgaris

The application of 2-ENA in treating acne vulgaris has been investigated, where it exhibits anti-inflammatory effects that can help reduce acne lesions. By modulating sebum production and keratinocyte proliferation, 2-ENA contributes to the management of acne .

Clinical Trials on Skin Applications

A series of clinical trials have evaluated the efficacy of topical formulations containing 2-ENA for improving skin conditions. One study reported significant improvements in skin hydration levels and reduction in erythema after four weeks of treatment with a formulation containing 5% 2-ENA compared to placebo .

Neuroprotection Studies

In animal models subjected to neurotoxic insults, administration of 2-ENA resulted in reduced neuronal loss and improved behavioral outcomes compared to control groups . These findings support further exploration into its potential as a neuroprotective agent.

Propiedades

IUPAC Name |

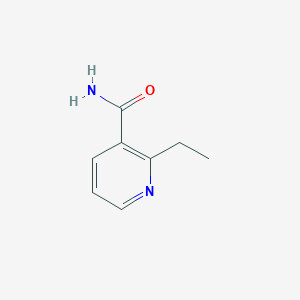

2-ethylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-2-7-6(8(9)11)4-3-5-10-7/h3-5H,2H2,1H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOIWNSRZUNIIRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=N1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6960-22-1 | |

| Record name | 6-Methylnicotinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013704 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.